
3-(4 inverted exclamation mark -Bromophenyl)-7-methoxycoumarin
Descripción general
Descripción
3-(4-Bromophenyl)-7-methoxycoumarin: is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(4-Bromophenyl)-7-methoxycoumarin typically begins with 4-bromophenol and 7-hydroxycoumarin.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents like ethanol or acetonitrile.
Industrial Production Methods:
- Industrial production of 3-(4-Bromophenyl)-7-methoxycoumarin follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: 3-(4-Bromophenyl)-7-formylcoumarin or 3-(4-Bromophenyl)-7-carboxycoumarin.
Reduction: 3-(4-Phenyl)-7-methoxycoumarin.
Substitution: Various substituted coumarins depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Fluorescent Probes: 3-(4-Bromophenyl)-7-methoxycoumarin is used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibitors: This compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Antimicrobial Agents: Research has shown its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine:
Anticancer Agents: Preliminary studies suggest that 3-(4-Bromophenyl)-7-methoxycoumarin exhibits anticancer activity by inducing apoptosis in cancer cells.
Anti-inflammatory Agents: It is also being investigated for its anti-inflammatory properties.
Industry:
Dye Manufacturing: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Agriculture: It is explored as a potential pesticide or herbicide due to its biological activity.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: The compound inhibits cytochrome P450 enzymes by binding to the heme group, thereby preventing the metabolism of various substrates.
Apoptosis Induction: In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators by blocking the NF-κB signaling pathway.
Comparación Con Compuestos Similares
3-Phenyl-7-methoxycoumarin: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-(4-Chlorophenyl)-7-methoxycoumarin: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
3-(4-Methylphenyl)-7-methoxycoumarin: The presence of a methyl group instead of bromine alters its reactivity and applications.
Uniqueness:
- The presence of the bromine atom in 3-(4-Bromophenyl)-7-methoxycoumarin enhances its reactivity in substitution reactions and its potential as a fluorescent probe. Its unique combination of functional groups makes it a versatile compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-13-7-4-11-8-14(16(18)20-15(11)9-13)10-2-5-12(17)6-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRAVYIGDWDTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



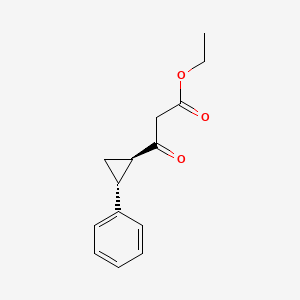
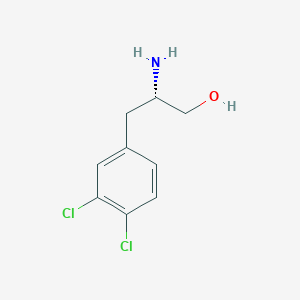


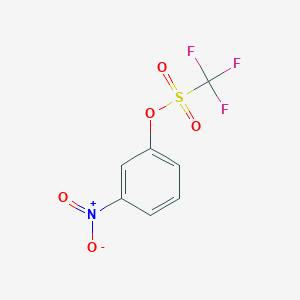
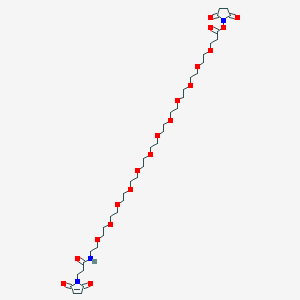
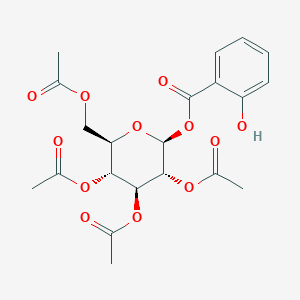
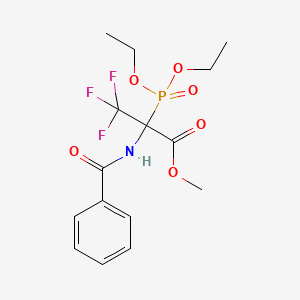
![Magnesium, bromo[2-(phenylmethoxy)phenyl]-](/img/structure/B3041580.png)

![Ethyl 2-chloro-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041585.png)
![Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate](/img/structure/B3041586.png)

